5-bromo-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine
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Overview
Description
5-bromo-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound also contains a bromine atom at the 5-position, a methyl group at the N-position, and an imidazole moiety attached to the quinazoline ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The quinazoline core is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
N-Methylation: The N-methylation of the quinazoline ring is achieved using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Imidazole Introduction: The imidazole moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated and methylated quinazoline intermediate with 1-methyl-1H-imidazole in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole moiety and the quinazoline ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
5-bromo-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
5-bromoquinazoline: Lacks the imidazole moiety and has different biological properties.
N-methylquinazoline: Does not contain the bromine atom or the imidazole moiety.
Imidazole-containing quinazolines: Similar structure but may have different substituents at various positions.
Uniqueness
5-bromo-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine is unique due to the presence of both the bromine atom and the imidazole moiety, which contribute to its distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
2309460-68-0 |
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Molecular Formula |
C14H14BrN5 |
Molecular Weight |
332.20 g/mol |
IUPAC Name |
5-bromo-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine |
InChI |
InChI=1S/C14H14BrN5/c1-19-7-6-16-13(19)9-20(2)14-17-8-10-11(15)4-3-5-12(10)18-14/h3-8H,9H2,1-2H3 |
InChI Key |
DKMIDTKUBXZGMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CN(C)C2=NC=C3C(=N2)C=CC=C3Br |
Purity |
95 |
Origin of Product |
United States |
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